2-{[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide
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Overview
Description
2-{[1-(2-PYRIDYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFONYL}ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for their potential therapeutic applications . This particular compound features a benzimidazole core linked to a pyridine ring and a sulfonylacetamide group, making it a unique structure with potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-PYRIDYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFONYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring . The pyridine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonylacetamide group via sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability of the process while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-PYRIDYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFONYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzimidazole core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[1-(2-PYRIDYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFONYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of 2-{[1-(2-PYRIDYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFONYL}ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects. The sulfonylacetamide group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)-2-(o, m-, p-hydroxyphenyl) benzimidazoles: Known for their use as corrosion inhibitors.
Benzimidazole derivatives: Widely studied for their biological activities and therapeutic potential.
Uniqueness
2-{[1-(2-PYRIDYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFONYL}ACETAMIDE stands out due to its unique combination of a benzimidazole core, pyridine ring, and sulfonylacetamide group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C15H14N4O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[1-(pyridin-2-ylmethyl)benzimidazol-2-yl]sulfonylacetamide |
InChI |
InChI=1S/C15H14N4O3S/c16-14(20)10-23(21,22)15-18-12-6-1-2-7-13(12)19(15)9-11-5-3-4-8-17-11/h1-8H,9-10H2,(H2,16,20) |
InChI Key |
JQQSSEYXJDRCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=CC=N3)S(=O)(=O)CC(=O)N |
solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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